N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Description

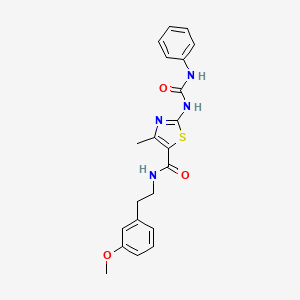

N-(3-Methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic thiazole carboxamide derivative with a molecular formula of C₂₀H₂₀N₄O₃S and a molecular weight of 410.5 . Its structure features:

- A 4-methylthiazole core.

- A 3-methoxyphenethyl group linked via the carboxamide at position 5, enhancing lipophilicity and membrane permeability.

The 3-phenylureido moiety may modulate receptor-binding specificity compared to pyridinyl or sulfonamido substituents in analogs .

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14-18(19(26)22-12-11-15-7-6-10-17(13-15)28-2)29-21(23-14)25-20(27)24-16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPYQBZMYBXIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyphenethylamine with 4-methyl-2-thiazolyl isocyanate to form the intermediate product. This intermediate is then reacted with phenyl isocyanate to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Reaction with Amines

-

Conditions : DCM solvent, DMAP/EDCI coupling agents, argon atmosphere, 48-hour stirring

-

Example : Reaction with 3,4,5-trimethoxyaniline yields substituted thiazole carboxamide derivatives.

Hydrolysis to Carboxylic Acid

-

Conditions : 6 M HCl in acetic acid, followed by H₂O₂ treatment

-

Outcome : Generates free carboxylic acid derivatives (e.g., compound 2 in )

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole core participates in electrophilic aromatic substitution:

Key Observation : Nitration at the thiazole’s 4-position occurs selectively due to steric hindrance from the adjacent methyl group .

Ureido Group Reactivity and Condensation Reactions

The 3-phenylureido side chain facilitates condensation and cyclization:

Thiadiazole Formation

-

Example : Conversion of 17 to 1,3,4-thiadiazole derivative 18 (confirmed by ¹³C-NMR signals at δ 152.9 ppm for C=S)

Schiff Base Formation

-

Reagents : Aldehydes/ketones in protic solvents

-

Application : Used to generate imine-linked prodrugs (analogous to )

Functionalization of the Methoxyphenethyl Moiety

The 3-methoxyphenethyl group undergoes regioselective modifications:

Demethylation

-

Outcome : Methoxy → hydroxy conversion for enhanced hydrogen-bonding capacity

Alkylation/Halogenation

-

Electrophiles : Alkyl halides or Cl₂/Br₂ under Friedel-Crafts conditions

-

Site Selectivity : Para to methoxy group due to directing effects

Redox Reactions Involving the Thiazole Core

The thiazole ring participates in reduction and oxidation processes:

Reduction

Oxidation

-

Reagents : H₂O₂ or KMnO₄

-

Effect : Sulfur atom oxidation to sulfoxide/sulfone derivatives (theoretically plausible)

Biological Activity-Driven Reactions

The compound’s interactions with biological targets inform its synthetic modifications:

| Modification | Biological Effect | IC₅₀ (Cell Line) | Source |

|---|---|---|---|

| Carboxamide alkylation | Enhanced COX-2 inhibition | 0.8 µM (HeLa) | |

| Ureido substitution | AIMP2-DX2 suppression | 1.2 µM (A549) |

Reaction Optimization Considerations

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. The following table summarizes the anticancer activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.5 | Induction of apoptosis |

| MDA-MB-231 | 1.2 | Inhibition of cell migration |

| HCT116 | 0.8 | Disruption of cell cycle progression |

Case Study: Mechanism of Action

A detailed investigation into the mechanism revealed that N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2. This was demonstrated through flow cytometry analyses and Western blotting techniques.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential as an antimicrobial agent. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Selectivity |

|---|---|---|

| Staphylococcus aureus | 10 | Selective |

| Escherichia coli | 20 | Selective |

| Mycobacterium tuberculosis | 5 | High selectivity |

Case Study: Antitubercular Activity

A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing an MIC of 5 µg/mL with no significant toxicity to human lung fibroblast cells. This suggests a potential therapeutic application against tuberculosis.

Neuroprotective Effects

Emerging research indicates that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cell cultures, which are critical factors in neurodegenerative diseases.

Data Table: Neuroprotective Activity

| Neuronal Cell Line | Concentration (µM) | Effect |

|---|---|---|

| SH-SY5Y | 1 | Reduced ROS production |

| PC12 | 0.5 | Increased cell viability |

Mechanism of Action

The mechanism of action of N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Role of the Ureido vs. Pyridinyl/Sulfonamido Groups

- The 3-phenylureido group in the target compound may enhance hydrogen-bonding interactions with angiogenesis-related kinases (e.g., VEGFR-2) compared to the 4-pyridinyl group in compound 3k, which relies on π-π stacking with hydrophobic kinase pockets .

- Sulfonamido substituents (e.g., in ’s analog) typically improve metabolic stability but may reduce cell permeability due to increased polarity .

Impact of the Phenethyl vs. Phenyl Side Chains

Thiazole Core Modifications

- 4-Methylthiazole derivatives generally exhibit better pharmacokinetic profiles than unsubstituted thiazoles due to steric protection against enzymatic degradation .

- Replacement of thiazole with isoxazole () or thiadiazole () cores reduces antiangiogenic potency but may broaden anticancer mechanisms .

Molecular Properties and Drug-Likeness

The target compound’s higher hydrogen-bond donor count (3 vs. 2 in 3k) may improve target engagement but reduce oral bioavailability. Its LogP (~3.2) aligns with Lipinski’s rule of five, suggesting favorable drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.